molecular formula C21H19FN2O4S2 B2662805 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 954701-47-4

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2662805
CAS No.: 954701-47-4
M. Wt: 446.51
InChI Key: YPRSLBJZPZQXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic small molecule of significant interest in chemical biology and proteomics research. Its core research value lies in its potential as a functional probe for studying protein function and cellular signaling pathways. The compound's structure, featuring a tetrahydroisoquinoline scaffold symmetrically modified with two distinct sulfonamide groups, is designed for high-affinity binding to specific protein targets. This design is characteristic of molecules investigated for their kinase inhibitory properties, as the sulfonamide moieties can act as key pharmacophores that interact with the ATP-binding site of various kinases. Researchers utilize this compound primarily in kinase profiling assays to elucidate the roles of specific kinases in disease models, particularly in oncology and immunology. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinase targets, thereby modulating downstream signaling cascades and allowing for the functional analysis of these pathways in cellular systems. The presence of the fluorine atom also provides a handle for further chemical modification or for use in detection assays, such as cellular imaging and target identification studies using photo-affinity labeling . As a research-grade tool, it is strictly intended for laboratory use to advance the understanding of complex biological processes and to support the development of novel therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-18-5-4-8-21(14-18)29(25,26)23-19-10-9-16-11-12-24(15-17(16)13-19)30(27,28)20-6-2-1-3-7-20/h1-10,13-14,23H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRSLBJZPZQXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against a range of pathogens. The presence of electron-withdrawing groups (EWGs) such as trifluoromethyl or chloro on the phenyl ring enhances the antibacterial efficacy of these compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Electron-Withdrawing Groups : Compounds with EWGs on the sulfonamide moiety demonstrate increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
  • Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial potency. For instance, introducing a trifluoromethyl group at the meta position has shown superior activity compared to ortho or para substitutions .

Drug Discovery and Development

The compound's unique chemical structure positions it as a candidate for further development in drug discovery.

Anticancer Potential

Research has indicated that similar sulfonamide derivatives can be modified to enhance their anticancer properties. For example, compounds with specific functional groups have been shown to inhibit cancer cell proliferation effectively . The application of computational methods such as quantitative structure-activity relationship (QSAR) modeling aids in predicting the efficacy of novel derivatives based on existing compounds.

Synthesis and Modification

The synthesis of 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can be achieved through various synthetic routes involving palladium-catalyzed reactions and other methodologies that facilitate the introduction of functional groups critical for enhancing biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of sulfonamide derivatives in treating bacterial infections:

  • A study demonstrated that a series of sulfonamide analogues exhibited potent activity against multidrug-resistant strains of S. aureus, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .
  • Another investigation highlighted the role of lipophilicity and substituent nature in enhancing antimicrobial efficacy, emphasizing the need for careful structural modifications during drug design .

Data Table: Summary of Antimicrobial Activity

CompoundPathogenMIC (μg/mL)Comments
Compound AStaphylococcus aureus0.39High activity with trifluoromethyl group
Compound BEscherichia coli10Moderate activity
Compound CBacillus subtilis10Effective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences between the target compound and three analogous benzenesulfonamide derivatives from the Pharos Project report on perfluorinated compounds (PFCs) :

Compound CAS Number Sulfonamide Nitrogen Substituents Fluorinated Substituents Core Structure
3-Fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (Target) N/A 1,2,3,4-Tetrahydroisoquinolin-7-yl group Single fluorine at position 3 on benzene Tetrahydroisoquinoline + benzene
4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]- [52026-59-2] 3-(Triethoxysilyl)propyl Perfluorinated chain (pentafluoro, pentafluoroethyl, tris(trifluoromethyl)) at position 4 Benzene
N,N-Bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- [93819-97-7] Bis(2-hydroxyethyl) Same as above Benzene
N-Methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- [69013-34-9] Methyl and 2-(phosphonooxy)ethyl Same as above Benzene

Key Observations :

  • The target compound lacks the extensive perfluorinated chains seen in the PFC analogs, which are associated with environmental persistence and toxicity .
  • Its tetrahydroisoquinoline core distinguishes it from the simpler benzene-based structures of the compared compounds.

Physicochemical Properties

  • Lipophilicity: The target compound’s tetrahydroisoquinoline and phenylsulfonyl groups likely increase lipophilicity compared to the hydroxyethyl or phosphonooxy-substituted analogs, which have polar functional groups enhancing water solubility .
  • Electron Effects : The single fluorine substituent in the target compound exerts a milder electron-withdrawing effect compared to the highly fluorinated chains in the PFC analogs.

Toxicity and Environmental Impact

  • Target Compound: No data on environmental persistence, but the absence of perfluorinated groups reduces risks associated with bioaccumulation.
  • PFC Analogs : Perfluorinated chains are linked to long-term environmental contamination and toxicity, as seen in regulatory listings (e.g., TSCA, NDSL) .

Regulatory Status

    Biological Activity

    3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure that includes a tetrahydroisoquinoline core substituted with a fluorine atom and phenylsulfonyl groups. Its molecular formula is C19H20F N2O4S2, indicating the presence of multiple functional groups that may contribute to its biological activity.

    Research indicates that compounds similar to 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide often interact with various biological targets:

    • Enzyme Inhibition : Many sulfonamide derivatives exhibit inhibitory activity against specific enzymes. For instance, they can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes.
    • Receptor Modulation : Some studies suggest that tetrahydroisoquinoline derivatives may modulate neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.

    Anticancer Activity

    Recent studies have demonstrated that similar sulfonamide derivatives possess significant anticancer properties. For example:

    • A series of tetrahydroisoquinoline derivatives showed promising activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

    Antimicrobial Activity

    Compounds in this class have also been evaluated for their antimicrobial properties:

    • In vitro studies indicated that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low microgram range.

    Neuroprotective Effects

    There is emerging evidence suggesting neuroprotective effects:

    • Compounds similar to 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide have been shown to protect neuronal cells from oxidative stress-induced apoptosis.

    Case Studies and Research Findings

    • Case Study on Anticancer Activity :
      • A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various tetrahydroisoquinoline derivatives for their anticancer effects. The lead compound exhibited IC50 values in the nanomolar range against MCF-7 cells .
    • Antimicrobial Evaluation :
      • Another research article detailed the antimicrobial screening of phenylsulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL .
    • Neuroprotective Study :
      • A recent investigation highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The study noted a reduction in cell death by approximately 40% compared to controls .

    Data Summary Table

    Activity TypeModel/Cell LineIC50/MIC ValuesReference
    AnticancerMCF-7Nanomolar range
    AntimicrobialStaphylococcus aureus8 - 32 µg/mL
    NeuroprotectiveNeuronal cell lines40% reduction in death

    Q & A

    Basic: How can reaction conditions be optimized for synthesizing 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?

    Answer:
    Optimization involves systematic variation of temperature, solvent, and catalysts. For sulfonamide coupling, dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, while triethylamine or DMAP (4-dimethylaminopyridine) may act as bases to facilitate sulfonylation . Temperature control (e.g., 0–25°C for sensitive intermediates) minimizes side reactions like hydrolysis. Multi-step one-pot syntheses can enhance efficiency by reducing purification steps . Reaction progress should be monitored via TLC or HPLC to identify optimal quenching times .

    Basic: What spectroscopic and computational methods are recommended for structural characterization?

    Answer:
    Key techniques include:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine at C3, phenylsulfonyl at C2 of tetrahydroisoquinoline) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~465–470 g/mol for C27_{27}H22_{22}F1_1N2_2O4_4S2_2) .
    • IR Spectroscopy : Identify sulfonamide (-SO2_2NH-) stretches (~1350–1150 cm1^{-1}) and aromatic C-F (~1250 cm1^{-1}) .
      Computational tools like DFT (Density Functional Theory) can model electronic effects of substituents on reactivity .

    Advanced: How to design structure-activity relationship (SAR) studies for this compound?

    Answer:

    Systematic Substituent Variation : Replace the 3-fluoro or phenylsulfonyl groups with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups to assess impact on bioactivity .

    Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase for sulfonamides) using IC50_{50} determination .

    Computational Docking : Use AutoDock Vina to predict binding affinities to hypothetical targets (e.g., kinases or GPCRs) .

    Data Correlation : Compare logP (lipophilicity) with cellular permeability (via Caco-2 assays) to optimize pharmacokinetics .

    Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?

    Answer:
    Discrepancies often arise from:

    • Metabolic Instability : Perform hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonamide hydrolysis) .
    • Solubility Limitations : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in animal models .
    • Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
      Revise the scaffold based on findings, such as fluorination to block metabolic sites .

    Basic: What strategies improve solubility for in vitro assays?

    Answer:

    • Co-Solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers .
    • Salt Formation : Convert the sulfonamide to a sodium salt via base treatment (e.g., NaOH) .
    • Cyclodextrin Complexation : Enhance aqueous solubility by forming inclusion complexes with β-cyclodextrin .
    • Particle Size Reduction : Nano-milling or sonication to create stable suspensions .

    Advanced: How to evaluate the impact of stereochemistry on activity?

    Answer:

    Chiral Synthesis : Use enantioselective catalysts (e.g., BINOL-derived ligands) to isolate R/S isomers .

    HPLC Chiral Separation : Employ columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) .

    Biological Testing : Compare IC50_{50} values of enantiomers against racemic mixtures in target assays .

    Molecular Dynamics (MD) : Simulate enantiomer binding to receptors to rationalize activity differences .

    Advanced: How to address discrepancies in reported synthetic yields for analogs?

    Answer:

    • Reaction Scale : Small-scale (<1 mmol) reactions may overestimate yields due to purification losses. Validate with ≥5 mmol batches .
    • Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-sulfonylation) and adjust stoichiometry .
    • Catalyst Screening : Test Pd/C, CuI, or organocatalysts to improve coupling efficiency .
    • Alternative Routes : Compare stepwise vs. one-pot syntheses; the latter may reduce intermediate isolation steps .

    Basic: What in vitro assays are suitable for initial biological screening?

    Answer:

    • Enzyme Inhibition : Carbonic anhydrase IX/XII (fluorometric assays) due to sulfonamide affinity .
    • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .
    • Kinase Profiling : Use commercial kinase panels (e.g., Eurofins) to identify off-target effects .

    Advanced: How to validate target engagement in cellular models?

    Answer:

    • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
    • FRET-Based Reporters : Design constructs with fluorescent tags on suspected targets (e.g., kinases) .
    • CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .
    • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) for purified targets .

    Advanced: How to mitigate off-target toxicity in lead optimization?

    Answer:

    • Selectivity Profiling : Screen against related targets (e.g., sulfonamide-binding enzymes like CA isoforms) .
    • Metabolomics : Identify toxic metabolites (e.g., reactive quinones) via UPLC-QTOF-MS .
    • hERG Assay : Assess cardiac risk using patch-clamp or FLIPR platforms .
    • Structural Simplification : Remove non-critical substituents (e.g., phenylsulfonyl) to reduce metabolic liabilities .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.